molecular formula C20H15FO3 B582451 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261913-01-2

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B582451
CAS No.: 1261913-01-2
M. Wt: 322.335
InChI Key: PIYGSACCJFXIIS-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure

Properties

IUPAC Name

3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYGSACCJFXIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692254
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-01-2
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing the biphenyl scaffold. This method enables the coupling of a boronic acid derivative with a halogenated aromatic ring under palladium catalysis. For this compound, two primary disconnection strategies are employed:

  • Route A : Coupling a 4-benzyloxyphenylboronic acid with a 2-fluoro-4-halobenzoic acid derivative.

  • Route B : Coupling a 2-fluoro-4-boronic acid derivative with a 4'-halo-4-benzyloxybiphenyl intermediate.

The choice of route depends on the availability of starting materials and the stability of intermediates.

Oxazoline Intermediate Hydrolysis

A patented approach involves the use of oxazoline-protected intermediates, which are hydrolyzed under acidic conditions to yield the carboxylic acid group. This method, detailed in CA2364862C, avoids side reactions associated with direct carboxylic acid functionalization.

Stepwise Synthetic Procedures

Synthesis of 2-Fluoro-4-(oxazolin-2-yl)bromobenzene

Step 1 : Oxazoline Formation
2-Fluoro-4-bromobenzoic acid is treated with thionyl chloride to form the acid chloride, which reacts with 2-aminoethanol in the presence of triethylamine to yield the oxazoline derivative.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Yield: 85–90%.

Mechanism :

RCOOHSOCl2RCOClH2NCH2CH2OHOxazoline\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{H}2\text{NCH}2\text{CH}2\text{OH}} \text{Oxazoline}

Suzuki-Miyaura Coupling

Step 2 : Biphenyl Formation
4-Benzyloxyphenylboronic acid is coupled with 2-fluoro-4-(oxazolin-2-yl)bromobenzene using a palladium catalyst.

Standard Conditions :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (3:1)

  • Temperature: 80°C, 12 hours

  • Yield: 78%.

Table 1 : Catalyst Screening for Suzuki Coupling

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄THF/H₂O8078
PdCl₂(dppf)Toluene/EtOH9072
Pd(OAc)₂/XPhosDioxane/H₂O10068

Oxazoline Hydrolysis to Carboxylic Acid

Step 3 : Acidic Hydrolysis
The oxazoline-protected intermediate is treated with hydrochloric acid under pressure to yield the free carboxylic acid.

Optimized Conditions :

  • HCl Concentration: 24% (w/w)

  • Solvent: Toluene

  • Temperature: 120°C, 6 hours

  • Pressure: 2 bar

  • Yield: 92%.

Mechanistic Insight :

OxazolineHCl, H2ORCOOH+NH2CH2CH2OH\text{Oxazoline} \xrightarrow{\text{HCl, H}2\text{O}} \text{RCOOH} + \text{NH}2\text{CH}2\text{CH}2\text{OH}

Alternative Methodologies

Methyl Ester Protection Route

Step 1 : Esterification
2-Fluoro-4-bromobenzoic acid is converted to its methyl ester using methanol and H₂SO₄.

Step 2 : Suzuki Coupling
The methyl ester is coupled with 4-benzyloxyphenylboronic acid under standard Pd catalysis.

Step 3 : Ester Hydrolysis
The ester is hydrolyzed using LiOH in THF/H₂O, yielding the carboxylic acid.

Yield Comparison :

  • Overall Yield: 65% (vs. 70% for oxazoline route).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Suzuki coupling step improves scalability:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99% (HPLC).

Solvent Recycling

Toluene from the hydrolysis step is recovered via distillation, reducing production costs by 18%.

Challenges and Solutions

Regioselectivity in Fluorination

Direct fluorination of the biphenyl intermediate often leads to byproducts. Solution : Use pre-fluorinated building blocks to avoid post-coupling fluorination.

Protecting Group Stability

Benzyloxy groups may undergo hydrogenolysis during catalytic steps. Solution : Employ trimethylsilyl ethers as temporary protecting groups.

Recent Advances

Photoredox Catalysis

A 2023 study demonstrated the use of iridium-based photocatalysts to accelerate Suzuki coupling rates by 40%, reducing reaction times to 6 hours.

Enzymatic Hydrolysis

Novel lipase enzymes enable selective hydrolysis of methyl esters under mild conditions (pH 7, 37°C), avoiding acid-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylidene

Uniqueness

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the biphenyl structure. This combination of functional groups imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, with the chemical formula C20_{20}H15_{15}FO3_3 and CAS Number 1261913-01-2, is an organic compound belonging to the class of biphenyl carboxylic acids. This compound features a benzyloxy group and a fluorine atom, which contribute to its unique chemical properties and potential biological activities.

  • Molecular Weight : 322.33 g/mol
  • Structure : The compound consists of a biphenyl core with a carboxylic acid group at one end and a benzyloxy group at the para position relative to the carboxylic acid. The presence of the fluorine atom at the ortho position enhances its lipophilicity, potentially affecting its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Biphenyl Core : Through Suzuki coupling reactions.
  • Introduction of Benzyloxy Group : Via etherification using benzyl alcohol.
  • Fluorination : Using nucleophilic aromatic substitution with potassium fluoride.
  • Carboxylation : Employing carbon dioxide in the presence of a catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can disrupt bacterial cell membranes and inhibit key metabolic enzymes in bacteria, making it a candidate for further development in treating bacterial infections .

Antioxidant Activity

The compound has demonstrated antioxidant properties, likely due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest potential anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines. Additionally, the compound has shown promise in anticancer activity against various cell lines, indicating its potential as a therapeutic agent in oncology .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-Benzyloxyphenylacetic acidAntimicrobialLacks fluorine substituent
4-(Benzyloxy)-2-hydroxybenzaldehydeAntioxidantHydroxyl group instead of carboxylic acid
4-(Benzyloxy)-2-hydroxybenzylideneAnticancerContains a double bond in the structure

Case Studies

Case Study 1 : A study evaluated the compound's effectiveness against Staphylococcus aureus, where it showed an IC50_{50} value comparable to leading antibiotics. This suggests its potential role in treating resistant bacterial strains .

Case Study 2 : In vitro tests on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against ovarian and breast cancer cells, with GI50_{50} values significantly lower than those for normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the biphenyl core. A common approach is Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone, followed by benzyloxy introduction via nucleophilic substitution and fluorination using selective reagents like DAST (diethylaminosulfur trifluoride). Key considerations:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with optimized ligand systems to minimize steric hindrance from substituents .
  • Temperature control : Fluorination reactions often require anhydrous conditions and low temperatures (−78°C to 0°C) to suppress side reactions .
  • Yield optimization : High yields (>70%) are achievable when intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization :
    • NMR : ¹⁹F NMR confirms fluorine incorporation (δ ≈ −110 ppm for aromatic F), while ¹H NMR identifies benzyloxy protons (δ 4.9–5.1 ppm) .
    • HPLC-MS : Purity >95% confirmed via reverse-phase HPLC (retention time ~12 min, ESI-MS [M−H]⁻ m/z 336.1) .

Q. How does the benzyloxy group influence the compound’s reactivity in downstream derivatization?

The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective deprotection (e.g., hydrogenolysis with Pd/C under H₂) for further modifications. Its electron-donating nature also enhances electrophilic substitution at the para position .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:

  • The dihedral angle between the two phenyl rings (critical for π-π stacking in drug-target interactions) is ~45° .
  • Fluorine’s electronegativity shortens adjacent C–C bonds (1.34 Å vs. 1.40 Å in non-fluorinated analogs) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • DFT calculations : Assess electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the carboxylic acid group’s negative charge (−0.45 e) suggests hydrogen-bonding with receptor residues .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase-2), leveraging the fluorine’s hydrophobic interactions .

Q. How are discrepancies in spectroscopic data resolved when structural isomers form during synthesis?

  • 2D NMR (COSY, HSQC) : Differentiates isomers by correlating ¹H-¹³C coupling (e.g., distinguishing 2-fluoro vs. 3-fluoro substitution) .
  • X-ray powder diffraction (XRPD) : Confirms phase purity and identifies crystalline vs. amorphous byproducts .

Q. What strategies mitigate instability of the carboxylic acid group under varying pH conditions?

  • pH-controlled storage : Lyophilized solid stored at −20°C (neutral pH) prevents decarboxylation.
  • Prodrug design : Methyl ester derivatives (e.g., methyl 4'-benzyloxy-2-fluoro-biphenyl-4-carboxylate) enhance stability in acidic environments .

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